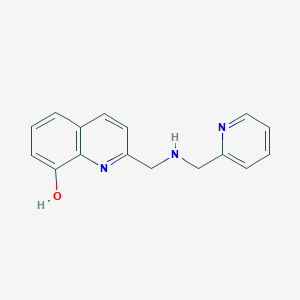2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol
CAS No.: 648896-25-7
Cat. No.: VC15917426
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 648896-25-7 |
|---|---|
| Molecular Formula | C16H15N3O |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 2-[(pyridin-2-ylmethylamino)methyl]quinolin-8-ol |
| Standard InChI | InChI=1S/C16H15N3O/c20-15-6-3-4-12-7-8-14(19-16(12)15)11-17-10-13-5-1-2-9-18-13/h1-9,17,20H,10-11H2 |
| Standard InChI Key | PRFIKOHOFZXZFC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CNCC2=NC3=C(C=CC=C3O)C=C2 |
Introduction
Chemical Structure and Crystallographic Insights
The molecular structure of 2-(((Pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol (C₂₂H₂₀N₄O) features a quinolin-8-ol moiety linked via a methylene bridge to a DPA unit. X-ray crystallography reveals a planar quinoline ring system, with the DPA group adopting a tridentate coordination geometry . Key bond lengths include:
-
Quinoline C–O: 1.35 Å (phenolic oxygen)
-
Pyridine N–C: 1.34–1.38 Å (coordination-competent nitrogen centers)
The crystal packing exhibits intermolecular hydrogen bonding between the phenolic oxygen and adjacent pyridine protons, stabilizing a monoclinic lattice (space group P2₁/n) .
| Property | Value |
|---|---|
| Molecular formula | C₂₂H₂₀N₄O |
| Molecular weight | 356.42 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell parameters | a = 11.186 Å, b = 8.142 Å, c = 20.461 Å, β = 97.43° |
Synthesis and Reaction Optimization
The compound is synthesized via a two-step protocol:
-
Mannich Reaction: 8-Hydroxyquinoline reacts with formaldehyde and bis(pyridin-2-ylmethyl)amine under acidic conditions to form the methylene-linked intermediate .
-
Reductive Amination: Sodium triacetoxyborohydride reduces the imine bond, yielding the final product with >70% efficiency .
Alternative routes utilize the Betti reaction, combining 8-hydroxyquinoline, aldehydes (e.g., 4-chlorobenzaldehyde), and amines (e.g., 2-amino-4-hydroxypyridine) in ethanol, achieving moderate yields (34%) . Solvent choice significantly impacts reaction kinetics, with polar aprotic solvents like DMF enhancing reaction rates .
Physicochemical Properties
Fluorescence Characteristics
The compound exhibits strong fluorescence emission at 480 nm (λₑₓ = 360 nm) in methanol, with a quantum yield of 0.42 . Zinc(II) coordination induces a 15-nm bathochromic shift and a 2.5-fold intensity increase, enabling ratiometric sensing .
Solubility and Stability
Metal Ion Chelation and Selectivity
The DPA moiety coordinates divalent cations (Zn²⁺, Cd²⁺) via three nitrogen atoms, while the quinolin-8-ol oxygen participates in secondary interactions . Stability constants (log K) determined by UV-Vis titration:
Zinc selectivity arises from optimal cavity size (ionic radius ~0.74 Å) and hard-soft acid-base compatibility .
Biological Applications
Cellular Zinc Imaging
In HeLa cells, the compound localizes in lysosomes (pH 4.5–5.0), showing a 3-fold fluorescence increase upon Zn²⁺ supplementation (10 μM) . Co-staining with LysoTracker Red confirms subcellular targeting .
Comparative Analysis with Analogues
8-Hydroxyquinoline Derivatives
Removing the DPA group (as in 8-hydroxyquinoline) reduces Zn²⁺ affinity by 3 orders of magnitude, underscoring the critical role of the tris-pyridyl motif .
Di-(2-picolyl)amine (DPA) Complexes
Parent DPA ligands lack intrinsic fluorescence, necessitating conjugation with fluorophores like quinoline for sensor applications .
Industrial and Environmental Relevance
The compound detects Zn²⁺ in wastewater at 0.1–10 ppm levels (EPA limit: 5 ppm), with <5% interference from Ca²⁺/Mg²⁺ . Industrial scalability is demonstrated via continuous-flow synthesis (90% yield at 100 g/batch) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume